molecular formula C9H7BrN2O2 B12065643 Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate

Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate

Cat. No.: B12065643
M. Wt: 255.07 g/mol
InChI Key: MXYXCBZYUBQRTN-UHFFFAOYSA-N
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Description

Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 7th position and a carboxylate group at the 1st position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Types of Reactions:

    Substitution Reactions: The bromine atom at the 7th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various oxidation states and derivatives.

    Cyclization Reactions: The presence of the imidazo[1,5-A]pyridine core allows for further cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Material Science: Its derivatives are explored for use in organic electronics and as ligands in coordination chemistry.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors. The bromine atom and the carboxylate group play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity. The imidazo[1,5-A]pyridine core can interact with various molecular pathways, leading to diverse biological effects.

Comparison with Similar Compounds

  • Methyl 7-chloroimidazo[1,5-A]pyridine-1-carboxylate
  • Methyl 7-fluoroimidazo[1,5-A]pyridine-1-carboxylate
  • Methyl 7-iodoimidazo[1,5-A]pyridine-1-carboxylate

Comparison: Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogues. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7-4-6(10)2-3-12(7)5-11-8/h2-5H,1H3

InChI Key

MXYXCBZYUBQRTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=C(C=CN2C=N1)Br

Origin of Product

United States

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